REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)(Cl)[Cl:2].[Na+].[C:8]([O:11][CH2:12][CH2:13][CH2:14][S:15]([O-:18])(=O)=[O:16])(=[O:10])[CH3:9]>>[C:8]([O:11][CH2:12][CH2:13][CH2:14][S:15]([Cl:2])(=[O:18])=[O:16])(=[O:10])[CH3:9] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
sulfonic acid
|
Quantity
|
82 g
|
Type
|
reactant
|
Smiles
|
[Na+].C(C)(=O)OCCCS(=O)(=O)[O-]
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
When the initial reaction subsides
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated on the steam bath for 1 hr
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
WAIT
|
Details
|
continued for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The dark reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
is cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISTILLATION
|
Details
|
the filtrate distilled
|
Type
|
DISTILLATION
|
Details
|
The clear distillate is redistilled
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCCCS(=O)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 42.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |